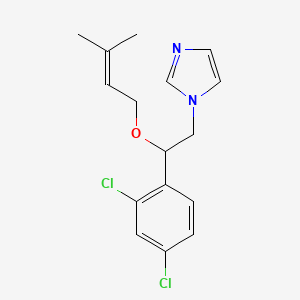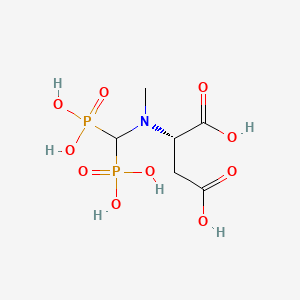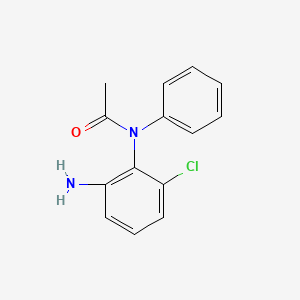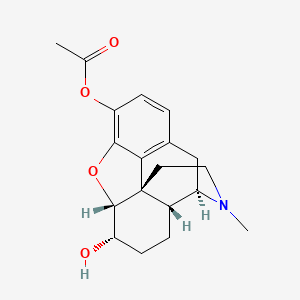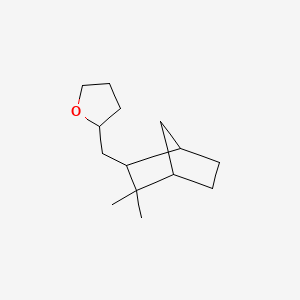
2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a methoxyphenyl group, an amino vinyl linkage, and a trimethylindolium core, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with an appropriate vinyl compound under controlled conditions to form the amino vinyl intermediate. This intermediate is then reacted with 1,3,3-trimethylindolium to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE include:
- 2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM CHLORIDE
- 2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM THIOCYANATE
Uniqueness
The uniqueness of 2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE lies in its specific functional groups and their arrangement, which confer distinct reactivity and stability. This makes it particularly valuable in applications where precise chemical behavior is required.
Properties
CAS No. |
59737-02-9 |
|---|---|
Molecular Formula |
C22H26N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;acetate |
InChI |
InChI=1S/C20H22N2O.C2H4O2/c1-20(2)17-7-5-6-8-18(17)22(3)19(20)13-14-21-15-9-11-16(23-4)12-10-15;1-2(3)4/h5-14H,1-4H3;1H3,(H,3,4) |
InChI Key |
XNYAFIMDLLJYPY-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=CC=C(C=C3)OC)C)C |
Canonical SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





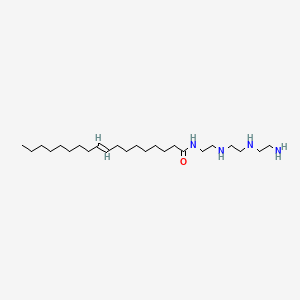
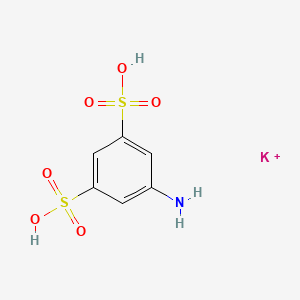
![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)
